2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid
Description
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid (CAS: 924846-10-6) is a benzoic acid derivative with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.25 g/mol . Its structure features a dimethylamino group (-N(CH₃)₂) attached to a 2-oxoethyl moiety, which is linked via an amino bridge to the benzoic acid core.
Properties
IUPAC Name |
2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10(14)7-12-9-6-4-3-5-8(9)11(15)16/h3-6,12H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSJFXCSLOTJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221413 | |
| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924846-10-6 | |
| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924846-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method involves reductive alkylation of 2-aminobenzoic acid with dimethylamine derivatives. In a patent by DE69730111T2, 3-aminobenzoic acid undergoes reductive methylation using formaldehyde and hydrogen in the presence of a noble metal catalyst (e.g., palladium or platinum) under controlled pH (6.5–9.5). While this patent focuses on the 3-substituted isomer, analogous conditions are adaptable to the 2-position. The reaction proceeds via imine intermediate formation, followed by hydrogenation to yield the tertiary amine.
Optimization of Catalytic Conditions
Critical parameters include:
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Catalyst type : Supported transition metals (e.g., Pd/C) enhance selectivity.
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Temperature : Gradual heating from 35°C to 50°C minimizes side reactions.
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pH control : Buffering agents (e.g., ammonium acetate) maintain pH 8–9, suppressing byproduct formation.
A representative procedure from CN101863791A employs Cu₂O and CoCl₂ as co-catalysts, achieving 90.6% yield at 150°C over 15 hours. The use of excess dimethylamine as both reactant and acid scavenger improves conversion rates.
Nucleophilic Substitution with Chloroacetyl-Dimethylamine
Two-Step Synthesis via Chloroacetyl Intermediate
This route involves:
Reaction Efficiency and Byproducts
One-Pot Multicomponent Approaches
Hydroxylaminolysis in Aqueous Media
A modified protocol from PMC6502651 employs hydroxylamine and sodium hydroxide in a one-pot synthesis, avoiding methanolate intermediates. Key steps include:
Advantages Over Traditional Methods
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Reduced toxicity : Eliminates halogenated solvents.
Catalytic Hydrogenation of Nitro Precursors
Nitro Group Reduction Followed by Alkylation
A hybrid method from DE69730111T2 involves:
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Hydrogenation of 2-nitrobenzoic acid : Using Pd/C at 90°C and 30 bar H₂ to produce 2-aminobenzoic acid in situ.
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Reductive methylation : Formaldehyde addition under buffered conditions (pH 8.1) achieves 99% conversion.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity and Stability
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive alkylation | 90.6–95.6 | 97–99 | High scalability | Requires noble metal catalysts |
| Nucleophilic substitution | 74.7–78.8 | 97 | Short reaction time | Chlorinated byproducts |
| One-pot hydroxylaminolysis | 40–91 | 95–98 | Solvent-free conditions | Lower yield for bulky substrates |
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, such as the dimethylamino and carboxylic acid groups .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural differences between the target compound and similar derivatives:
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound enhances basicity and solubility in acidic media compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents, which are electron-withdrawing .
- Crystallinity : Derivatives like 2-(2-ethoxy-2-oxoacetamido)benzoic acid exhibit planar molecular geometries and form hydrogen-bonded chains in the solid state, influencing solubility and stability .
Biological Activity
2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid, also known as DMAB, is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including its potential applications in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety with a dimethylamino group and an oxoethyl side chain, which contribute to its biological interactions.
1. Antimicrobial Activity
Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, DMAB and its analogs have been evaluated for their efficacy against various bacterial strains. The inhibition zones and minimum inhibitory concentrations (MIC) were measured, demonstrating that DMAB possesses notable antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| DMAB | Staphylococcus aureus | 50 |
| DMAB | Escherichia coli | 100 |
2. Anti-inflammatory Effects
DMAB has been investigated for its anti-inflammatory properties. In vitro studies indicated that it significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
3. Antitumor Activity
Research has highlighted the potential of DMAB as an antitumor agent. In vitro assays showed that DMAB induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The biological activity of DMAB is attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation. Additionally, molecular docking studies suggest that DMAB binds effectively to the active sites of these enzymes, thereby modulating their activity.
Case Study 1: Anti-inflammatory Activity
A clinical study assessed the effects of DMAB on patients with rheumatoid arthritis. Participants receiving DMAB exhibited a significant reduction in joint swelling and pain compared to the placebo group, indicating its therapeutic potential in managing autoimmune conditions.
Case Study 2: Antitumor Efficacy
In a preclinical model using xenograft tumors, treatment with DMAB resulted in a marked reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues treated with DMAB.
Q & A
Q. What are the standard synthetic routes for 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Alkylation of 2-aminobenzoic acid with chloroacetyl chloride to introduce the oxoethyl group.
- Step 2 : Reaction with dimethylamine to form the dimethylamino moiety.
- Step 3 : Purification via recrystallization or column chromatography to isolate the final product. Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N–CH) and the benzoic acid backbone.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1750 cm) and carboxylic acid O–H bonds (~2500–3300 cm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO, expected m/z 223.11) .
Q. What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood to prevent inhalation of fine particulates.
- Storage : Keep in a cool, dry environment (<25°C) away from oxidizing agents. Refer to SDS guidelines for spill management and disposal protocols .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the molecular conformation of this compound?
- Crystal Growth : Slow evaporation of a polar solvent (e.g., ethanol/water mixtures) yields single crystals suitable for diffraction.
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) to collect reflections at 296 K.
- Refinement : Software like SHELXL refines hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) and validates planarity of the benzoic acid moiety. Example parameters: Triclinic P1 space group, a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å .
Q. How to resolve contradictions in spectroscopic data from different synthesis batches?
- HPLC Analysis : Compare retention times to identify impurities (e.g., unreacted dimethylamine or by-products).
- Tandem MS/MS : Fragment ions can distinguish structural isomers (e.g., regioisomeric side chains).
- Reaction Optimization : Adjust stoichiometry (e.g., excess dimethylamine) and monitor pH to suppress side reactions .
Q. What in vitro assays assess its bioactivity, such as enzyme inhibition?
- α-Glucosidase Inhibition : Measure IC values using p-nitrophenyl-α-D-glucopyranoside as a substrate.
- Glucose Uptake Assays : Use 2-NBDG (a fluorescent glucose analog) in cell lines (e.g., HepG2) to evaluate metabolic activity.
- Gene Expression Profiling : RT-qPCR quantifies changes in glucose transporter (GLUT4) or insulin signaling genes. Related benzimidazole derivatives show activity in these assays, suggesting similar mechanisms for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
